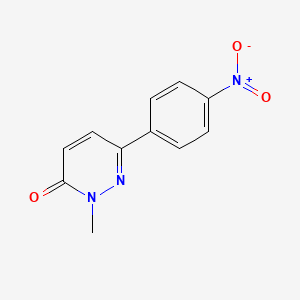

2-甲基-6-(4-硝基苯基)吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-6-(4-nitrophenyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

Pyridazin-3(2H)-one derivatives contain nitrogen atoms at positions 1 and 2 in a six-membered ring along with a keto functionality . The structure of the molecule was analyzed using FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Chemical Reactions Analysis

The substitution of the selenium (Se) atom in the derivative compounds by sulfur (S) affected the band gap energy, which decreased, resulting in an increase in chemical reactivity .科学研究应用

新型化合物的合成

2-甲基-6-(4-硝基苯基)吡啶-3-酮已用于合成新的化合物。例如,一项研究表明,通过 3-氧代-2-芳基腙丙醛和活性亚甲基化合物之间的反应,合成了一类新的吡啶-3-酮衍生物。该过程以优异的产率产生了吡啶-3-酮衍生物作为唯一的可分离产物 (Ibrahim & Behbehani, 2014)。

药物研究

在药物研究中,已经探索了 2-甲基-6-(4-硝基苯基)吡啶-3-酮的衍生物。一项研究发现一种化合物是一种有效的、选择性的组胺 H3 受体逆激动剂,可能对治疗注意力和认知障碍有用 (Hudkins et al., 2011)。

除草剂活性

这种化合物在农业中也找到了应用。对相关化合物 4-(3-三氟甲基苯基)吡啶的的研究显示出显着的除草剂活性,表明在杂草防治中具有潜在用途 (Xu et al., 2008)。

抗惊厥特性

研究发现,某些吡啶,包括 2-甲基-6-(4-硝基苯基)吡啶-3-酮的衍生物,表现出良好的抗惊厥特性。这些发现突出了它们在开发新的抗惊厥药物中的潜力 (Druey et al., 1954)。

杀虫剂的开发

该化合物已参与新型杀虫剂的开发。例如,对新烟碱的研究包括将吡啶的衍生物作为关键组分 (Maienfisch et al., 2001)。

醛糖还原酶抑制剂

在酶抑制领域,该化合物的衍生物已被用作合成新型醛糖还原酶抑制剂的底物,这与糖尿病研究有关 (Costantino et al., 1999)。

晶体和分子结构分析

该化合物已被用于专注于晶体和分子结构分析的研究中,有助于理解分子相互作用和性质 (Sallam et al., 2021)。

癌细胞杀伤

在癌症研究中,衍生物已显示出通过抑制特定酶来杀死癌细胞的功效,证明了在癌症治疗中的潜力 (Lewis et al., 2019)。

缓蚀

研究还探索了吡啶在缓蚀中的应用,为铜等金属的保护措施提供了见解 (Zarrouk et al., 2012)。

作用机制

安全和危害

While the specific safety and hazards for 2-Methyl-6-(4-nitrophenyl)pyridazin-3-one are not mentioned in the papers retrieved, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

属性

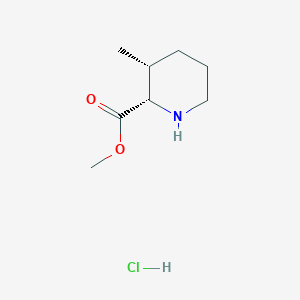

IUPAC Name |

2-methyl-6-(4-nitrophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBUHKGYOAFLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2479306.png)

![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)

![4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2479314.png)

![Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2479316.png)